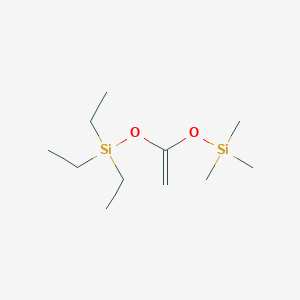
Cyclohexyl(dimethyl)(2-phenylethyl)silane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cyclohexyl(dimethyl)(2-phenylethyl)silane is an organosilicon compound characterized by a cyclohexyl group, two methyl groups, and a 2-phenylethyl group attached to a silicon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of Cyclohexyl(dimethyl)(2-phenylethyl)silane typically involves the hydrosilylation reaction, where a silicon-hydrogen bond is added across a carbon-carbon multiple bond. One common method is the reaction of cyclohexylsilane with 2-phenylethyl chloride in the presence of a platinum catalyst under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve similar hydrosilylation processes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of efficient catalysts and optimized reaction conditions is crucial for large-scale synthesis .
Análisis De Reacciones Químicas
Types of Reactions: Cyclohexyl(dimethyl)(2-phenylethyl)silane undergoes various chemical reactions, including:
Oxidation: The silicon atom can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silicon-containing groups to simpler silanes.
Substitution: Nucleophilic substitution reactions can replace the phenylethyl group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Various substituted silanes depending on the reagents used.
Aplicaciones Científicas De Investigación
Cyclohexyl(dimethyl)(2-phenylethyl)silane has diverse applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds and as a reagent in hydrosilylation reactions.
Medicine: Investigated for its role in the synthesis of silicon-containing pharmaceuticals.
Industry: Utilized in the production of silicone-based materials, adhesives, and sealants.
Mecanismo De Acción
The mechanism by which Cyclohexyl(dimethyl)(2-phenylethyl)silane exerts its effects involves the interaction of the silicon atom with various molecular targets. The silicon atom can form stable bonds with carbon, oxygen, and other elements, facilitating the formation of complex molecular structures. The pathways involved include hydrosilylation, where the silicon-hydrogen bond adds across unsaturated carbon-carbon bonds, and substitution reactions, where the silicon atom replaces other functional groups .
Comparación Con Compuestos Similares
Phenylsilane: Contains a phenyl group attached to silicon.
Cyclohexyldimethylsilane: Similar structure but lacks the phenylethyl group.
Dimethylphenethylsilane: Contains a phenylethyl group but lacks the cyclohexyl group.
Uniqueness: Cyclohexyl(dimethyl)(2-phenylethyl)silane is unique due to the presence of both cyclohexyl and phenylethyl groups attached to the silicon atom. This combination imparts distinct chemical properties and reactivity, making it valuable in specialized applications where other silanes may not be as effective .
Propiedades
Número CAS |
192863-30-2 |
|---|---|
Fórmula molecular |
C16H26Si |
Peso molecular |
246.46 g/mol |
Nombre IUPAC |
cyclohexyl-dimethyl-(2-phenylethyl)silane |
InChI |
InChI=1S/C16H26Si/c1-17(2,16-11-7-4-8-12-16)14-13-15-9-5-3-6-10-15/h3,5-6,9-10,16H,4,7-8,11-14H2,1-2H3 |
Clave InChI |
KGEISZNYPMOFLT-UHFFFAOYSA-N |
SMILES canónico |
C[Si](C)(CCC1=CC=CC=C1)C2CCCCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-Phenyl-2-oxa-6,10-dithiaspiro[4.5]decan-3-ol](/img/structure/B12559584.png)
![3-(Octadecyloxy)-2-[(prop-2-en-1-yl)oxy]propan-1-ol](/img/structure/B12559585.png)
![2-{Bis[4-(4-benzoylphenoxy)phenyl]methyl}benzoic acid](/img/structure/B12559590.png)



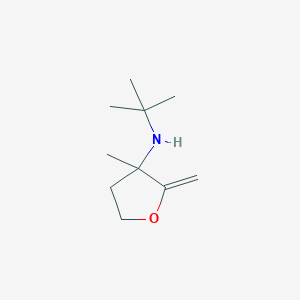
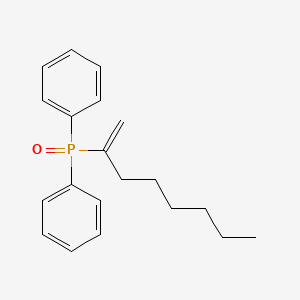
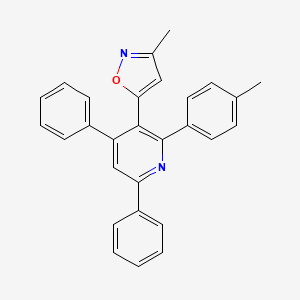
![6,6-Dimethyl-2-(nitromethyl)bicyclo[3.1.1]heptane](/img/structure/B12559652.png)
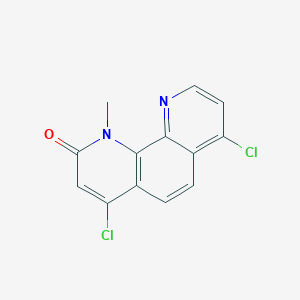
![Acetamide, 2-[bis(2-hydroxyethyl)amino]-](/img/structure/B12559662.png)
